molecular formula C12H12F2N4 B2845402 3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159553-64-6

3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2845402
CAS No.: 1159553-64-6
M. Wt: 250.253
InChI Key: DFUQSNQHBFZQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,3-Difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a fluorinated heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a 2,3-difluorobenzyl group. This structure combines the electron-deficient triazolo-pyrazine system with fluorine atoms, which enhance metabolic stability and modulate pharmacokinetic properties. The compound is commercially available as a synthetic intermediate (50 mg to 500 mg quantities) for research applications, priced between €629 and €1,756 .

Properties

IUPAC Name

3-[(2,3-difluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4/c13-9-3-1-2-8(12(9)14)6-10-16-17-11-7-15-4-5-18(10)11/h1-3,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUQSNQHBFZQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CC3=C(C(=CC=C3)F)F)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Triazolopyrazine Core

The foundational approach (Scheme 1) begins with 2,3-dichloropyrazine undergoing nucleophilic substitution with hydrazine hydrate in ethanol at 80°C for 12 hours, yielding 3-hydrazinylpyrazine (87% purity by HPLC). Cyclization with triethoxy methane in acetic acid at 120°C for 6 hours produces thetriazolo[4,3-a]pyrazine scaffold (Intermediate 11, 74% yield).

Key reaction parameters:

  • Molar ratio 1:1.2 (hydrazine:triethoxy methane)
  • Acid catalysis (5% v/v acetic acid)
  • Nitrogen atmosphere prevents oxidative degradation

Sidechain Introduction

Intermediate 11 reacts with 2,3-difluorobenzyl bromide (1.2 eq) in dimethylformamide at 60°C for 8 hours, catalyzed by potassium carbonate (2 eq). The reaction achieves 68% yield of 3-[(2,3-difluorophenyl)methyl]-triazolo[4,3-a]pyrazine (Intermediate 12d).

Characterization data:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.36 (m, 1H, Ar-H), 7.22 (m, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.89 (t, J=6.1 Hz, 2H, Pyrazine-H)
  • ¹³C NMR (125 MHz, CDCl₃): δ 152.0 (C-F), 146.3 (triazolo C), 124.8 (pyrazine C)

Silver Benzoate-Mediated Cyclization

Diazoketone Intermediate Synthesis

Alternative methodology (Scheme 2) starts with (R)-N-(tert-butoxycarbonyl)-2,4,5-trifluorophenylalanine methyl ester undergoing diazotization using isobutyl chloroformate and diazomethane in diethyl ether at -30°C. The resultant diazoketone (7a) reacts with silver benzoate (10 mol%) in methanol/dioxane (5:1) under sonication, inducing cyclization to form the triazolo ring (91% yield).

Critical optimization factors:

  • Sonication frequency: 40 kHz enhances reaction homogeneity
  • Temperature control (-30°C to 25°C gradient) prevents diazo decomposition
  • Silver catalyst recrystallization from benzene improves activity

Difluorophenyl Group Installation

Post-cyclization, the tert-butoxycarbonyl (Boc) protecting group is removed via trifluoroacetic acid (TFA) treatment in dichloromethane (0°C, 2 hours). Subsequent alkylation with 2,3-difluorobenzyl bromide under phase-transfer conditions (tetrabutylammonium iodide, 50% NaOH) affords the target intermediate in 63% yield.

Photoredox Late-Stage Functionalization

Methylation via Radical Chemistry

Recent advances employ photoredox catalysis for C-H functionalization (Scheme 3). Using Ir(dF-CF₃-ppy)₂(dtbpy)PF₆ (2 mol%) under 456 nm LED irradiation, triazolopyrazine scaffolds undergo radical methylation with t-butyl peracetate (3 eq) in trifluoroacetic acid/acetonitrile (1:1). While optimized for methyl groups, this methodology demonstrates potential for aryl radical coupling through judicious peroxide selection.

Performance metrics:

  • Reaction time: 16 hours
  • Purification: Reverse-phase HPLC (MeOH/H₂O/0.1% TFA)
  • Yield range: 45-68% for analogous arylations

Hydrogenation to Achieve Tetrahydro Pyrazine

Catalytic Ring Saturation

The final transformation involves hydrogenating the pyrazine ring using 10% Pd/C (5 mol%) under 50 psi H₂ pressure in ethyl acetate at 25°C for 24 hours. Complete saturation is confirmed by disappearance of aromatic protons (δ 8.2-8.5 ppm) in ¹H NMR, with 89% isolated yield.

Hydrogenation monitoring:

  • FTIR: C=N stretch reduction from 1580 cm⁻¹ to 1540 cm⁻¹
  • Mass spectrometry: Molecular ion peak at m/z 250.25 (M+H)+

Comparative Method Analysis

Parameter Hydrazinopyrazine Route Silver-Mediated Route Photoredox Route
Total Yield (%) 52 58 41
Step Count 4 5 3
Scalability (kg) 1.2 0.8 0.5
Purity (HPLC %) 99.2 98.7 97.4
Key Advantage High regioselectivity Mild conditions Late-stage mod.

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group or the triazolopyrazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce difluorophenyl alcohols.

Scientific Research Applications

3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazolo[4,3-a]pyrazine scaffold is versatile, with modifications at positions 3 and 7 significantly altering biological activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Triazolo[4,3-a]pyrazine Derivatives

Compound Name Substituents (Position 3) Core Structure Key Applications/Findings Reference
Target Compound 2,3-Difluorophenylmethyl Triazolo[4,3-a]pyrazine Synthetic intermediate; potential DPP-4 inhibition inferred from sitagliptin analogs
Des-fluoro-sitagliptin 2,5-Difluorophenyl + trifluoromethyl Triazolo[4,3-a]pyrazine In vitro antidiabetic activity; used in metabolic studies
3-(2-Fluorophenyl)methyl analog 2-Fluorophenylmethyl Triazolo[4,3-a]pyrimidine Pharmaceutical/agrochemical research; distinct pyrimidine core
3-(Trifluoromethyl) derivatives Trifluoromethyl Triazolo[4,3-a]pyrazine Key intermediates in sitagliptin synthesis; improved metabolic stability
3-(Cyclopentyl) analog Cyclopentyl Triazolo[4,3-a]pyrazine Structural diversity studies; no reported bioactivity
3-(Difluoromethyl)-pyridine variant Difluoromethyl Triazolo[4,3-a]pyridine Preclinical research; molecular weight = 202.21 g/mol

Key Observations:

Fluorine Substitution: The 2,3-difluorophenyl group in the target compound offers enhanced lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs.

Core Modifications : Replacing pyrazine with pyrimidine (as in ) alters ring electronics and hydrogen-bonding capacity, impacting target selectivity .

Biological Relevance : The trifluoromethyl-substituted derivatives (e.g., sitagliptin intermediates) demonstrate the importance of electron-withdrawing groups in enhancing DPP-4 binding affinity .

Biological Activity

3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : 3-(2,3-difluorobenzyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
  • Molecular Formula : C12_{12}H12_{12}F2_{2}N4_{4}
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 1159553-64-6

Antibacterial Activity

Recent studies indicate that triazolo[4,3-a]pyrazine derivatives exhibit notable antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2eStaphylococcus aureus32 μg/mL
2eEscherichia coli16 μg/mL

These results suggest that the compound's structure plays a crucial role in its antibacterial efficacy. The presence of electron-donating groups appears to enhance activity against Gram-positive and Gram-negative bacteria .

Antifungal and Antidiabetic Properties

Triazolo[4,3-a]pyrazines have also demonstrated antifungal and antidiabetic activities. Research shows that derivatives can inhibit fungal growth and modulate glucose levels in diabetic models. The mechanism often involves the inhibition of specific enzymes or pathways critical for microbial survival or glucose metabolism .

The biological activity of triazolo[4,3-a]pyrazines is attributed to their ability to interact with various biological targets:

  • DNA Gyrase Interaction : Compounds may form π-cation interactions with amino acid residues in DNA gyrase, enhancing antibacterial effects .
  • Enzyme Inhibition : Some derivatives inhibit enzymes related to glucose metabolism and fungal cell wall synthesis.

Case Studies

A study published in Pharmaceutical Chemistry highlighted the synthesis and biological evaluation of several triazolo[4,3-a]pyrazine derivatives. Among these compounds, one derivative exhibited superior activity comparable to standard antibiotics . The structure–activity relationship (SAR) studies emphasized that modifications at the R1_1 and R2_2 positions significantly influence the biological activity.

Q & A

Q. What synthetic strategies are effective for constructing the triazolo[4,3-a]pyrazine core in this compound?

The triazolo[4,3-a]pyrazine scaffold can be synthesized via multi-step protocols involving cyclization and condensation. For example, precursors like hydrazinopyrazinones are reacted with carbonyl diimidazole (CDI) under anhydrous conditions to form the fused triazole ring. Reaction optimization (e.g., refluxing in DMF at 100°C for 24 hours) is critical for yield and purity . Chlorination of intermediates followed by hydrazinolysis is another common approach, requiring precise temperature control to avoid side reactions .

Q. How can structural confirmation of this compound be validated experimentally?

Modern physicochemical methods such as ¹H/¹³C NMR , high-resolution mass spectrometry (HRMS) , and X-ray crystallography are essential. For instance, NMR can resolve the difluorophenylmethyl substituent’s chemical shifts (δ ~6.8–7.2 ppm for aromatic protons), while X-ray analysis confirms stereoelectronic interactions in the triazolo-pyrazine core .

Q. What analytical techniques are recommended to assess purity and stability?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) coupled with LC-MS can identify degradation products. Lipophilicity (logP) and solubility predictions via tools like SwissADME help optimize storage conditions .

Advanced Research Questions

Q. How do substituents like the 2,3-difluorophenylmethyl group influence binding affinity to biological targets?

The difluorophenyl group enhances electron-withdrawing effects and metabolic stability. Comparative studies of analogs (e.g., chloromethyl vs. hydroxymethyl derivatives) reveal that fluorination improves target engagement by reducing steric hindrance and enhancing π-π stacking with hydrophobic enzyme pockets . Molecular docking simulations (e.g., AutoDock Vina) can quantify these interactions .

Q. What experimental designs resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., IC₅₀ variability) may arise from assay conditions (e.g., ATP concentration in kinase assays). A tiered validation approach is recommended:

  • Primary screening : Dose-response curves across multiple concentrations.
  • Counter-screening : Off-target profiling using panels like Eurofins’ SafetyScreen43.
  • Orthogonal assays : Surface plasmon resonance (SPR) to confirm binding kinetics .

Q. How can in silico methods predict ADMET properties for this compound?

SwissADME and ProTox-II are robust tools for predicting absorption, metabolism, and toxicity. Key parameters:

  • Bioavailability Score : >0.55 indicates favorable oral absorption.
  • CYP450 inhibition : Fluorine substituents reduce CYP3A4 affinity, lowering hepatotoxicity risk.
  • AMES test predictions : Negative mutagenicity is typical for triazolo-pyrazines lacking nitro groups .

Methodological Challenges

Q. How to optimize reaction yields for large-scale synthesis?

Flow chemistry minimizes side reactions by ensuring rapid mixing and temperature control. For example, continuous flow systems (e.g., Vapourtec R-Series) achieve >80% yield in triazolo-pyrazine syntheses by maintaining precise stoichiometry and residence times . Solvent selection (e.g., DMF vs. ethanol) also impacts scalability due to differences in boiling points and polarity .

Q. What strategies mitigate solubility issues in biological assays?

Co-solvent systems (e.g., DMSO:PBS at 1:9 v/v) or nanoparticle encapsulation (e.g., PLGA nanoparticles) improve aqueous solubility. Pre-formulation studies using dynamic light scattering (DLS) can optimize particle size (<200 nm) for in vivo applications .

Comparative Structural Analysis

Analog Substituent Key Property Reference
Compound AChloromethylHigher reactivity in SN2 reactions
Compound BDifluorophenylEnhanced metabolic stability
Compound CHydroxymethylImproved solubility but reduced potency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.